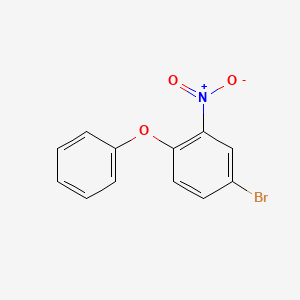

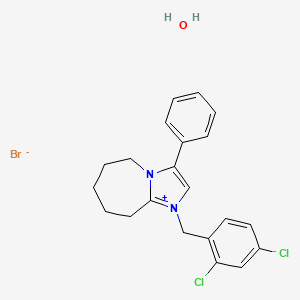

5-溴-1,6-萘啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,6-naphthyridin-2(1H)-one is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 5-Bromo-1,6-naphthyridin-2(1H)-one, they do provide insights into the synthesis and properties of closely related naphthyridine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines is achieved through a reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of copper bromide (CuBr2). This process involves an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding the products in high yields under mild conditions . Similarly, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs is accomplished by chemical modification of pyridine derivatives and involves condensation reactions and debenzylation . These methods highlight the versatility and adaptability of synthetic strategies for naphthyridine derivatives.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can be modified to yield various substituents. The presence of bromine, as seen in the compounds discussed in the papers, suggests that halogenation is a common structural modification. This can significantly affect the electronic properties of the molecule and its reactivity . The structural analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a range of chemical reactions, which are influenced by their molecular structure. The presence of bromine, for example, can make the compound more reactive in certain substitution reactions. The synthesis processes described in the papers involve reactions such as hetero-Diels-Alder, condensation, bromination, and reductive amination, which are fundamental in constructing the naphthyridine core and introducing various functional groups . These reactions are essential for tailoring the properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are determined by their molecular structure and the nature of their substituents. The papers suggest that these compounds can be synthesized with high yields and purity, indicating good stability and tractability in synthetic processes . The presence of bromine and other substituents can influence properties such as solubility, melting point, and reactivity, which are important for the compound's application in chemical synthesis and potential drug development.

科学研究应用

抗增殖活性

已对5-溴-1,6-萘啶-2(1H)-酮衍生物进行了研究,特别是针对乳腺癌细胞系的抗增殖活性。这些化合物是通过选择性的钯催化交叉偶联反应合成的。它们的结构表征突显了它们在以癌症治疗为重点的制药研究中的潜力(Guillon et al., 2017)。

c-Met激酶抑制

当修饰1,6-萘啶基序列时,显示出生物活性作为c-Met激酶抑制剂。这对于其在癌症治疗中的应用至关重要,其中c-Met激酶在癌细胞存活和转移中起着关键作用。一项具体研究通过将环脲药物基团并入1,6-萘啶骨架中,确定了一类新的c-Met激酶抑制剂,显示出对TPR-Met磷酸化和BaF3-TPR-Met细胞增殖的有效抑制(Wang et al., 2013)。

合成和生物医学应用

1,6-萘啶-2(1H)-酮是多功能的杂环化合物,可作为体内各种受体的配体,因此提供了广泛的生物医学应用领域。它们的合成以及在萘啶核不同位置上存在的取代基的多样性已得到广泛研究,突显了该化合物在制药开发中用于治疗应用的实用性(Oliveras et al., 2021)。

新型有机半导体材料

与1,6-萘啶-2(1H)-酮结构密切相关的4,8-取代的1,5-萘啶已被合成用于有机半导体,表现出高热稳定性和蓝色荧光,适用于OLED应用。这表明了萘啶衍生物在电子和光电子器件中的潜力(Wang et al., 2012)。

抗菌活性

对1,8-萘啶-2(1H)-酮的研究还探讨了其潜在的抗菌活性,一些衍生物显示出对青霉素结合蛋白6的抑制作用,表现出对革兰氏阳性和阴性细菌的有效性。这表明了它们在应对抗生素耐药性和开发新的抗菌剂中的作用(Sakram et al., 2019)。

属性

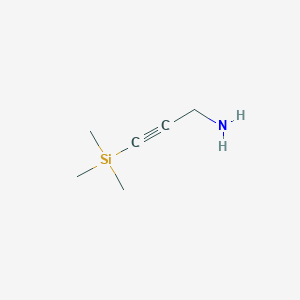

IUPAC Name |

5-bromo-1H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOWEWFBGYLXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,6-naphthyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)